molecular formula C17H21FN8 B12244757 9-ethyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine

9-ethyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine

Cat. No.: B12244757
M. Wt: 356.4 g/mol
InChI Key: PQRIGTDYHSYDJH-UHFFFAOYSA-N
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Description

The compound 9-ethyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine is a synthetic organic molecule that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with an ethyl group and a piperazine ring, which is further substituted with a 6-ethyl-5-fluoropyrimidin-4-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate aldehydes and amines, followed by cyclization reactions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative is reacted with the purine core.

    Substitution with 6-ethyl-5-fluoropyrimidin-4-yl Group: The final step involves the substitution of the piperazine ring with the 6-ethyl-5-fluoropyrimidin-4-yl group, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound 9-ethyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated products.

Scientific Research Applications

The compound 9-ethyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-ethyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-ethyl-5-fluoropyrimidin-4(3H)-one: A related compound with similar structural features.

    4-chloro-6-ethyl-5-fluoropyrimidine: Another pyrimidine derivative with comparable properties.

Uniqueness

The uniqueness of 9-ethyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H21FN8

Molecular Weight

356.4 g/mol

IUPAC Name

9-ethyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]purine

InChI

InChI=1S/C17H21FN8/c1-3-12-13(18)15(20-9-19-12)25-5-7-26(8-6-25)17-14-16(21-10-22-17)24(4-2)11-23-14/h9-11H,3-8H2,1-2H3

InChI Key

PQRIGTDYHSYDJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CC)F

Origin of Product

United States

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